2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8-5-11(12(18)6-14)9(2)17(8)13-4-3-10(15)7-16-13/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWJEQQILVBKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=C(C=C2)Cl)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloropyridine, 2,5-dimethylpyrrole, and chloroacetyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chloro groups in the compound make it susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their pharmacological activities. They may act as inhibitors or modulators of specific biological pathways, offering therapeutic potential for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism by which 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Pyridine vs. Phenyl Derivatives
- This may enhance binding affinity to enzymes or receptors compared to purely hydrophobic substituents .
- 4-Cyanophenyl (IU1-248): Replacement with a 4-cyanophenyl group (CAS RN: Not specified) increases polarity due to the nitrile group, improving solubility in polar solvents. IU1-248 exhibits 48.2% yield in synthesis and USP14 inhibitory activity .
3-Fluoro-4-Methylphenyl (CAS RN: 757192-80-6) :
The fluorine atom enhances metabolic stability, while the methyl group adds steric bulk. This derivative has a molecular weight of 279.74 g/mol and is used in fluorinated drug intermediates .
Halogenated Phenyl Groups
4-Chlorophenyl (CAS RN: 571159-05-2) :
A simpler analog with a chlorine atom at the 4-position of the phenyl ring. It has a purity of 95% and a molecular weight of 282.17 g/mol , highlighting its stability under standard storage conditions .3,5-Difluorophenyl (CAS RN: 923741-12-2) :
Dual fluorine substitution increases lipophilicity and may enhance blood-brain barrier penetration. This compound is marketed as an intermediate for CNS-targeting drugs .
Modifications to the Ethanone Moiety
Chloro vs. Piperidinyl Substitutions
- Chloroethanone (Target Compound): The chloro group enables nucleophilic substitution reactions, as demonstrated in the synthesis of IU1-248, where it is replaced by 4-hydroxypiperidine .
- 4-Hydroxypiperidin-1-yl (A8L Ligand): Replacement with a 4-hydroxypiperidine group (CAS RN: Not specified) increases hydrogen-bonding capacity and solubility. This derivative (C₁₉H₂₃ClN₂O₂, MW: 347.85 g/mol) is used in crystallography studies of enzyme-ligand interactions .
- Piperidin-1-yl (CAS RN: Not specified): A non-hydroxylated piperidine variant (C₁₈H₂₃ClN₂O, MW: 318.84 g/mol) shows reduced polarity compared to the hydroxypiperidine analog, affecting pharmacokinetics .
Fluorinated and Trifluoromethyl Derivatives
4-Trifluoromethylphenyl (CAS RN: 790681-71-9) :
The trifluoromethyl group is a strong electron-withdrawing substituent, improving resistance to oxidative metabolism. This compound is utilized in high-potency drug candidates .4-Chloro-3-(Trifluoromethyl)phenyl (CymitQuimica Ref: 10-F425477) :
Combines chlorine and trifluoromethyl groups for dual electronic effects. Discontinued commercial availability suggests challenges in synthesis or scalability .
Molecular Weight and Solubility Trends
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Characteristics |
|---|---|---|---|
| Target Compound | 283.15 | 5-Chloropyridin-2-yl | Moderate polarity, chloroethanone |
| IU1-248 | ~318.34* | 4-Cyanophenyl, 4-hydroxypiperidine | High polarity (acetonitrile-soluble) |
| 3,5-Difluorophenyl Derivative | 296.19 | 3,5-Difluorophenyl | High lipophilicity |
| 4-Trifluoromethylphenyl | 329.73 | 4-CF₃ | Low aqueous solubility |
*Calculated from molecular formula C₁₉H₂₃ClN₂O₂.
Biological Activity
2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one (CAS No. 1096928-61-8) is a synthetic organic compound notable for its complex structure, featuring a pyrrole ring and a chloropyridinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 283.15 g/mol. The structural representation includes a chloro group and a pyrrole derivative that significantly influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂N₂O |
| Molecular Weight | 283.15 g/mol |
| IUPAC Name | 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone |
| CAS Number | 1096928-61-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism may involve:
Enzyme Inhibition: The presence of the chloro and pyridinyl groups enhances the compound's electrophilicity, allowing it to effectively inhibit specific enzymes involved in disease pathways.
Receptor Modulation: The structural features may facilitate binding to receptors, altering their activity and influencing cellular responses.
Anticancer Activity
Recent studies have highlighted the potential of similar pyrrole derivatives in cancer treatment. For instance, compounds with analogous structures have shown significant inhibitory effects against various cancer cell lines, including breast cancer and melanoma. The specific anticancer mechanisms may involve:
- Induction of Apoptosis: Compounds similar to 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one have been reported to induce programmed cell death in cancer cells.
- Cell Cycle Arrest: Some derivatives have demonstrated the ability to halt cell cycle progression, thereby preventing tumor growth.
Anti-inflammatory Activity
Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Research indicates that compounds with similar structures exhibit anti-inflammatory properties by:
- Inhibiting Pro-inflammatory Cytokines: These compounds can reduce the levels of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been documented. Studies reveal that pyrrole derivatives can exert antibacterial and antifungal effects by:
- Disrupting Cell Membrane Integrity: Similar compounds have been shown to compromise microbial cell membranes, leading to cell death.
Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the cytotoxic effects of pyrrole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.
Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that a related compound significantly reduced the secretion of inflammatory mediators in lipopolysaccharide-stimulated macrophages. This underscores the potential application of such compounds in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling 5-chloropyridine-2-carbaldehyde with a substituted pyrrole precursor. For example, chloroacetyl chloride can react with a pre-synthesized 1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrole under reflux in the presence of a base (e.g., triethylamine) to form the target compound. Purification via column chromatography or recrystallization is critical to isolate high-purity product .
- Key Variables : Reaction temperature (70–100°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for aldehyde to chloroacetyl chloride) influence yields.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., methyl groups at δ ~2.2 ppm for pyrrole-CH3, aromatic protons at δ 7.0–8.5 ppm for pyridine) .
- HRMS : Validate molecular weight (e.g., calculated for C13H12Cl2N2O: [M+H]+ = 295.04) .
- FTIR : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Cl bonds at ~600–800 cm⁻¹ .
Q. How can regioselectivity challenges during pyrrole functionalization be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
